3-(2-Methoxyphenyl)but-2-enenitrile
Overview
Description
3-(2-Methoxyphenyl)but-2-enenitrile is an organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a but-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)but-2-enenitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)but-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy group and the phenyl ring can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
3-(2-Methoxyphenyl)but-2-enenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways The methoxy group and the nitrile moiety play crucial roles in its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-but-2-enenitrile: Similar in structure but with a methyl group instead of a methoxy group.
2-Butenenitrile, 3-(2-methoxyphenyl)-: Another name for the same compound, highlighting its structural features.
Uniqueness
3-(2-Methoxyphenyl)but-2-enenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)but-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWJWXDCUFULS-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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